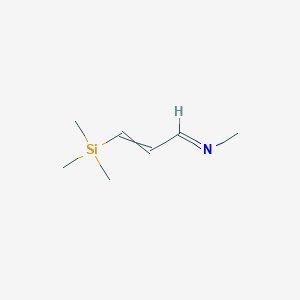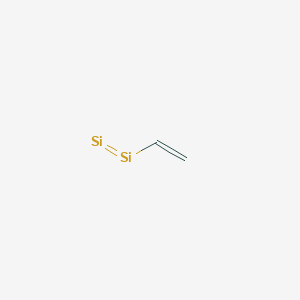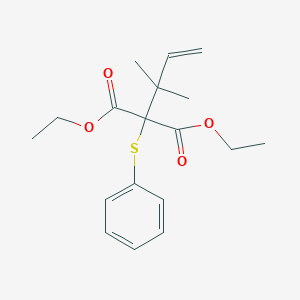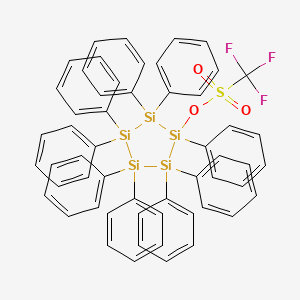
Methanesulfonic acid, trifluoro-, nonaphenylcyclopentasilanyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid, trifluoro-, nonaphenylcyclopentasilanyl ester is a complex organosilicon compound It contains a trifluoromethanesulfonyl group attached to a nonaphenylcyclopentasilanyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, trifluoro-, nonaphenylcyclopentasilanyl ester typically involves the reaction of trifluoromethanesulfonic acid with nonaphenylcyclopentasilane under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, trifluoro-, nonaphenylcyclopentasilanyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfonic acids or sulfonates.
Reduction: Formation of alcohols or silanes.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methanesulfonic acid, trifluoro-, nonaphenylcyclopentasilanyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methanesulfonic acid, trifluoro-, nonaphenylcyclopentasilanyl ester involves its interaction with molecular targets through its functional groups. The trifluoromethanesulfonyl group can participate in electrophilic reactions, while the nonaphenylcyclopentasilanyl ester can engage in nucleophilic interactions. These interactions facilitate various chemical transformations and biological activities.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: A simpler sulfonic acid with similar acidic properties.
Trifluoromethanesulfonic acid: Known for its strong acidity and use in organic synthesis.
Cyclopentasilane derivatives: Compounds with similar silicon-based structures.
Uniqueness
Methanesulfonic acid, trifluoro-, nonaphenylcyclopentasilanyl ester is unique due to its combination of a trifluoromethanesulfonyl group and a nonaphenylcyclopentasilanyl ester. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
127808-42-8 |
|---|---|
Molecular Formula |
C55H45F3O3SSi5 |
Molecular Weight |
983.4 g/mol |
IUPAC Name |
(1,2,2,3,3,4,4,5,5-nonakis-phenylpentasilolan-1-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C55H45F3O3SSi5/c56-55(57,58)62(59,60)61-67(54-44-26-9-27-45-54)65(50-36-18-5-19-37-50,51-38-20-6-21-39-51)63(46-28-10-1-11-29-46,47-30-12-2-13-31-47)64(48-32-14-3-15-33-48,49-34-16-4-17-35-49)66(67,52-40-22-7-23-41-52)53-42-24-8-25-43-53/h1-45H |
InChI Key |
UIPCMNAUGUEQKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Si]2([Si]([Si]([Si]([Si]2(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)OS(=O)(=O)C(F)(F)F)(C6=CC=CC=C6)C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=CC=C9)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 3-methyl-](/img/structure/B14291988.png)
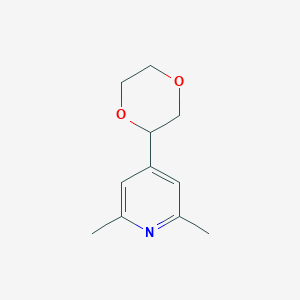
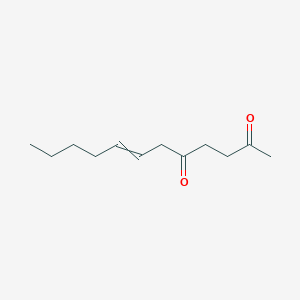
![[(5-Methoxy-2,3-diphenyl-1-benzofuran-6-yl)methylidene]propanedinitrile](/img/structure/B14292016.png)
![(1E)-3-Phenyl-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14292027.png)

![Bis[4-(morpholin-4-yl)phenyl]methanone](/img/structure/B14292035.png)
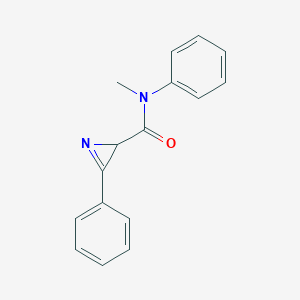
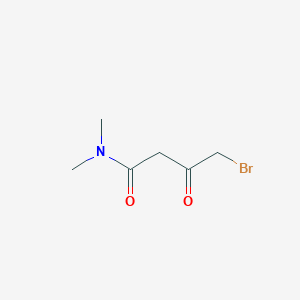
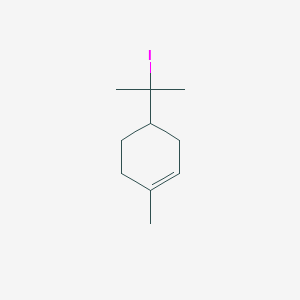
![N~1~,N~2~-Bis[2-(piperazin-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14292059.png)
